molecular formula C7H8N4 B2411264 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1443278-78-1

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B2411264
CAS No.: 1443278-78-1
M. Wt: 148.169
InChI Key: UYZJROYGVQACCT-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to bind effectively to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting unique properties. For instance, the presence of a methyl group at the 3-position and an amine group at the 6-position enhances its reactivity and potential for functionalization, making it a valuable scaffold in various research and industrial applications .

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZJROYGVQACCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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